molecular formula C7H15N3O2 B1661694 1,3,5-Trimethyl-5-nitro-1,3-diazinane CAS No. 937-89-3

1,3,5-Trimethyl-5-nitro-1,3-diazinane

Cat. No.: B1661694
CAS No.: 937-89-3
M. Wt: 173.21 g/mol
InChI Key: SRYYFZFLKSVXBT-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-5-nitro-1,3-diazinane is a nitrogen-containing heterocyclic compound featuring a six-membered diazinane ring with three methyl groups and one nitro group as substituents. The compound’s stability and reactivity are likely influenced by the electron-withdrawing nitro group and steric effects from the methyl substituents.

Properties

CAS No.

937-89-3

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

1,3,5-trimethyl-5-nitro-1,3-diazinane

InChI

InChI=1S/C7H15N3O2/c1-7(10(11)12)4-8(2)6-9(3)5-7/h4-6H2,1-3H3

InChI Key

SRYYFZFLKSVXBT-UHFFFAOYSA-N

SMILES

CC1(CN(CN(C1)C)C)[N+](=O)[O-]

Canonical SMILES

CC1(CN(CN(C1)C)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Triazinane Family

A closely related compound is 1,3-Dinitro-5-nitroso-1,3,5-triazinane (C₃H₆N₆O₅, CAS 5755-27-1), which shares the triazinane backbone but differs in substituents (two nitro groups and one nitroso group) . Key comparisons include:

Property 1,3,5-Trimethyl-5-nitro-1,3-diazinane 1,3-Dinitro-5-nitroso-1,3,5-triazinane
Molecular Formula Not explicitly provided C₃H₆N₆O₅
Substituents 3 methyl, 1 nitro 2 nitro, 1 nitroso
Molecular Weight Not available 206.118 g/mol
Applications Likely energetic materials High-energy oxidizer or explosive precursor

The nitroso group in the latter compound may confer greater oxidative sensitivity compared to the methylated analog, which could enhance stability in storage or handling .

Regulatory and Energetic Compounds

However, the methyl substituents may reduce sensitivity to detonation compared to fully nitrated analogs like DNBT (dinitrobistriazole, CAS 70890-46-9) .

Physicochemical Properties

  • Stability : Methyl groups in this compound likely improve thermal stability compared to nitroso-substituted triazinanes, which are prone to decomposition under heat or friction .

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